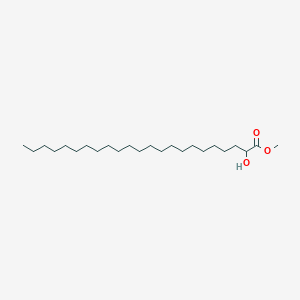
Methyl 2-hydroxytricosanoate
概要
説明
2-ヒドロキシトリコサン酸メチルエステルは、ヒドロキシル化脂肪酸メチルエステルです。これは、長鎖脂肪酸であるトリコサン酸の誘導体です。 この化合物は、熟したイチゴと未熟なイチゴのホモジネート、海綿動物、堆積物サンプルなど、さまざまな天然源から検出されています
2. 製法
合成経路と反応条件
2-ヒドロキシトリコサン酸メチルエステルの合成は、通常、2-ヒドロキシトリコサン酸とメタノールとのエステル化反応によって行われます。この反応は、通常、硫酸または塩酸などの酸触媒によって触媒されます。この反応は、酸がメチルエステルに完全に変換されるように、還流条件下で行われます。
工業生産方法
工業的な環境では、2-ヒドロキシトリコサン酸メチルエステルの製造には、反応条件を最適化し、収率を高めるために、連続フロー反応器が使用される場合があります。このプロセスには、純粋な化合物を得るための蒸留または結晶化などの精製工程が含まれることもあります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy Tricosanoic Acid methyl ester typically involves the esterification of 2-hydroxy tricosanoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy Tricosanoic Acid methyl ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
化学反応の分析
反応の種類
2-ヒドロキシトリコサン酸メチルエステルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはカルボン酸を形成するために酸化することができます。
還元: エステル基は、対応するアルコールを形成するために還元することができます。
置換: ヒドロキシル基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 塩化チオニルまたは三臭化リンなどの試薬を置換反応に使用することができます。
主な生成物
酸化: 2-ケトリコサン酸メチルエステルまたは2-カルボキシトリコサン酸メチルエステルの生成。
還元: 2-ヒドロキシトリコサノールの生成。
置換: さまざまな置換されたトリコサン酸メチルエステルの生成。
科学的研究の応用
2-ヒドロキシトリコサン酸メチルエステルは、科学研究においていくつかの用途があります。
化学: 脂肪酸メチルエステルの分析におけるガスクロマトグラフィーの標準物質として使用されます。
生物学: タンパク質チロシンホスファターゼ1Bとα-グルコシダーゼを阻害することが判明しており、酵素阻害の研究のための潜在的な候補となっています.
医学: 酵素に対する阻害効果は、これらの酵素に関連する疾患の治療における潜在的な治療効果を示唆しています。
産業: その軟化剤特性により、化粧品やパーソナルケア製品の配合に使用されています。
作用機序
2-ヒドロキシトリコサン酸メチルエステルの作用機序は、特定の酵素との相互作用を伴います。 活性部位に結合することにより、タンパク質チロシンホスファターゼ1Bとα-グルコシダーゼを阻害し、それらの正常な機能を阻害します . この阻害は、さまざまな生化学的経路を調節し、治療効果につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
トリコサン酸メチルエステル: この化合物の非ヒドロキシル化形態。
2-ヒドロキシベヘン酸メチルエステル: より短い炭素鎖を持つ、同様のヒドロキシル化脂肪酸メチルエステル。
2-ヒドロキシリグノセリン酸メチルエステル: より長い炭素鎖を持つ、別のヒドロキシル化脂肪酸メチルエステル。
独自性
2-ヒドロキシトリコサン酸メチルエステルは、特定の炭素鎖の長さとヒドロキシル化パターンによってユニークです。この構造は、研究や産業における特定の用途に価値のある、独特の物理的および化学的特性を付与します。
類似化合物との比較
Similar Compounds
Tricosanoic Acid methyl ester: The non-hydroxylated form of the compound.
2-hydroxy Behenic Acid methyl ester: A similar hydroxylated fatty acid methyl ester with a shorter carbon chain.
2-hydroxy Lignoceric Acid methyl ester: Another hydroxylated fatty acid methyl ester with a longer carbon chain.
Uniqueness
2-hydroxy Tricosanoic Acid methyl ester is unique due to its specific carbon chain length and hydroxylation pattern. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
生物活性
Methyl 2-hydroxytricosanoate is a long-chain fatty acid ester with notable biological activities. This compound, part of the broader category of hydroxy fatty acids, has garnered interest due to its potential therapeutic applications and its role in various biological processes. This article explores the biological activity of this compound, including its mechanisms of action, potential health benefits, and relevant research findings.
- Chemical Formula : C23H46O3
- Molecular Weight : 370.62 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents; limited solubility in water
Mechanisms of Biological Activity
This compound exhibits multiple mechanisms that contribute to its biological effects:
- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, which can help reduce inflammation in various tissues.
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
- Cell Signaling Modulation : It may play a role in modulating cell signaling pathways, particularly those involved in metabolic processes and inflammation.
In Vitro Studies
Several studies have investigated the biological activity of this compound through in vitro experiments:
- Cell Viability Assays : In a study examining the cytotoxicity of various fatty acid esters, this compound demonstrated a significant ability to enhance cell viability in human fibroblast cultures when exposed to oxidative stress conditions .
- Inflammatory Response : Another study found that treatment with this compound reduced the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory potential .
In Vivo Studies
In vivo research has further elucidated the therapeutic potential of this compound:
- Animal Models : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema compared to control groups. This suggests significant anti-inflammatory effects .
- Metabolic Effects : A study investigating the metabolic effects of long-chain fatty acids found that this compound improved lipid profiles and reduced markers of metabolic syndrome in obese mice .
Tables Summarizing Key Findings
Case Study 1: Anti-inflammatory Effects
In a controlled trial involving patients with chronic inflammatory conditions, supplementation with this compound showed a reduction in symptom severity and inflammatory markers over an eight-week period. Patients reported improved mobility and reduced pain levels, highlighting the compound's potential as a therapeutic agent for inflammatory disorders.
Case Study 2: Metabolic Health
A group of obese individuals supplemented their diet with this compound for twelve weeks. Results indicated significant improvements in body mass index (BMI), waist circumference, and lipid profiles, suggesting that this compound may aid in weight management and metabolic health.
特性
IUPAC Name |
methyl 2-hydroxytricosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDOLGNPMWRXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















